molecular formula C8H5NO3 B1329738 2H-1,4-Benzoxazine-2,3(4H)-dione CAS No. 3597-63-5

2H-1,4-Benzoxazine-2,3(4H)-dione

Cat. No. B1329738
Key on ui cas rn: 3597-63-5
M. Wt: 163.13 g/mol
InChI Key: MNDKNFRJYMSGTH-UHFFFAOYSA-N
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Patent
US04307091

Procedure details

Ortho-aminophenol (21.8 g) in 200 ml of ortho-dichlorobenzene was added as a slurry to 18.3 ml oxalyl dichloride (1.05 mol eq) in 150 ml ortho-dichlorobenzene at about 100° C. with stirring. After the addition (about 30 min.), the reaction mixture was heated to about 70° C. and then kept at this temperature for approximately 1.5 hours. The reaction mixture was then cooled, filtered and the solid product, 4H-1,4-benzoxazin-2,3-dione was washed with ether to give 27 g., m.p. 265°-268° C.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](Cl)(=[O:13])[C:10](Cl)=[O:11]>ClC1C=CC=CC=1Cl>[O:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[NH:1][C:10](=[O:11])[C:9]1=[O:13]

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
18.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition (about 30 min.)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid product, 4H-1,4-benzoxazin-2,3-dione was washed with ether
CUSTOM
Type
CUSTOM
Details
to give 27 g

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
O1C(C(NC2=C1C=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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